molecular formula C15H14N4OS2 B4627247 1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4627247
M. Wt: 330.4 g/mol
InChI Key: JSSKCYHHBJWFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex heterocyclic compound that incorporates both thiazine and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

The synthesis of 1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can undergo various chemical reactions, including:

Scientific Research Applications

1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can be compared with other similar compounds such as:

Properties

IUPAC Name

thiomorpholin-4-yl-(7-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-15(18-5-8-21-9-6-18)11-10-14-16-4-3-12(19(14)17-11)13-2-1-7-22-13/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSKCYHHBJWFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
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1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
1,4-THIAZINAN-4-YL[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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